N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide
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Overview
Description
N’-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide is a complex organic compound with significant biochemical and pharmacological properties This compound is characterized by its intricate structure, which includes a purine base linked to a sugar moiety and a dimethylmethanimidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Key considerations include the selection of solvents, purification techniques, and quality control measures to ensure the final product meets stringent specifications .
Chemical Reactions Analysis
Types of Reactions
N’-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the purine base or the sugar moiety.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The conditions vary depending on the desired reaction, with temperature and pH being critical factors. For example, oxidation reactions may require acidic conditions, while reduction reactions often occur under basic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various substituted purine derivatives .
Scientific Research Applications
N’-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in cellular processes and its potential as a biochemical probe.
Medicine: It has potential therapeutic applications, including antiviral and anticancer properties.
Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules
Mechanism of Action
The mechanism of action of N’-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting its antiviral or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N6-(2-hydroxyethyl)adenosine: This compound shares a similar purine base but differs in the attached functional groups.
(2R,3S,4S,5R,6S)-2-[[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol: Another compound with a similar sugar moiety but different substituents on the purine base
Uniqueness
N’-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide is unique due to its specific combination of functional groups, which confer distinct biochemical properties. Its ability to interact with multiple molecular targets and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C13H18N6O5 |
---|---|
Molecular Weight |
338.32 g/mol |
IUPAC Name |
N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C13H18N6O5/c1-18(2)4-15-13-16-10-7(11(23)17-13)14-5-19(10)12-9(22)8(21)6(3-20)24-12/h4-9,12,20-22H,3H2,1-2H3/b15-4+/t6-,7?,8-,9-,12-/m1/s1 |
InChI Key |
HMIMABGUEHBERH-VPIYNSJDSA-N |
Isomeric SMILES |
CN(C)/C=N/C1=NC(=O)C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CN(C)C=NC1=NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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